(1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride
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Overview
Description
(1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is a derivative of 1,2,3-triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its stability and ability to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, a process known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate . The reaction can be summarized as follows:
Formation of the Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced triazole derivatives .
Scientific Research Applications
(1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug development, particularly in antimicrobial and anticancer agents.
Industry: Utilized in the synthesis of polymers and materials with unique properties
Mechanism of Action
The mechanism of action of (1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride involves its ability to form stable complexes with various biological targets. The triazole ring can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, enhancing its binding affinity to proteins and enzymes. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride
- (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride
- (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
Uniqueness
(1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the triazole ring, which influences its chemical reactivity and biological activity. The methyl group at the 1-position and the methanamine group at the 5-position provide distinct steric and electronic properties, making it a valuable scaffold for designing novel compounds with desired properties .
Properties
IUPAC Name |
(3-methyltriazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-8-4(2-5)3-6-7-8;/h3H,2,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRPIBFYMNZDCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781060-19-2 |
Source
|
Record name | 1-(1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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